molecular formula C8H5F4N B13416460 4,5,6,7-Tetrafluoroisoindoline

4,5,6,7-Tetrafluoroisoindoline

Cat. No.: B13416460
M. Wt: 191.13 g/mol
InChI Key: KYTBTBDYUZVBJP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoroisoindoline is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrafluoroisoindoline typically involves the fluorination of isoindoline precursors. One common method is the reaction of tetrafluorophthalic anhydride with suitable amines under controlled conditions. For instance, tetrafluorophthalic anhydride can be reacted with ®-(+)-bornylamine in acetic acid under a nitrogen atmosphere at 120°C for 18 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoroisoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Methoxy-substituted derivatives.

    Oxidation Products: Oxidized isoindoline derivatives.

    Reduction Products: Reduced isoindoline derivatives.

Scientific Research Applications

4,5,6,7-Tetrafluoroisoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoroisoindoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, tetrafluorobornylphthalimide, a derivative, has been shown to reduce inflammation by lowering proinflammatory cytokine generation without binding to cereblon, a protein associated with teratogenicity . This highlights the compound’s potential for safer therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrafluoroisoindoline stands out due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for developing advanced materials and therapeutic agents with unique properties.

Properties

Molecular Formula

C8H5F4N

Molecular Weight

191.13 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H5F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2

InChI Key

KYTBTBDYUZVBJP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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